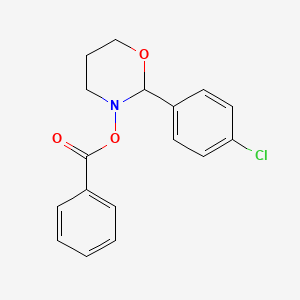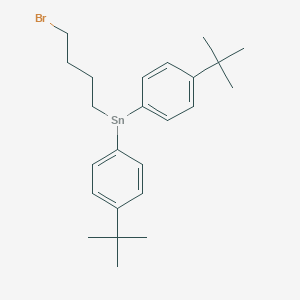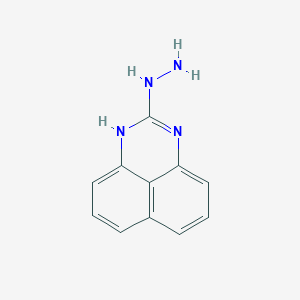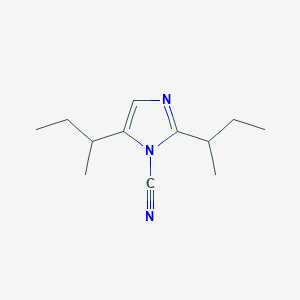
2,5-Di(butan-2-yl)-1H-imidazole-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Di(butan-2-yl)-1H-imidazole-1-carbonitrile is a chemical compound belonging to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This specific compound is characterized by the presence of butan-2-yl groups at positions 2 and 5 of the imidazole ring and a carbonitrile group at position 1.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(butan-2-yl)-1H-imidazole-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of butan-2-yl-substituted amines with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Di(butan-2-yl)-1H-imidazole-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: The butan-2-yl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Substitution reactions often require strong bases or acids as catalysts.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Amine derivatives.
Substitution: Various alkyl or aryl-substituted imidazoles.
Applications De Recherche Scientifique
2,5-Di(butan-2-yl)-1H-imidazole-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an antifungal or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,5-Di(butan-2-yl)-1H-imidazole-1-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes. The carbonitrile group can interact with nucleophiles, while the imidazole ring can participate in hydrogen bonding and π-π interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,4-Di(butan-2-yl)-1H-imidazole-1-carbonitrile
- 2,5-Di(methyl)-1H-imidazole-1-carbonitrile
- 2,5-Di(phenyl)-1H-imidazole-1-carbonitrile
Uniqueness
2,5-Di(butan-2-yl)-1H-imidazole-1-carbonitrile is unique due to the specific positioning of the butan-2-yl groups, which can influence its chemical reactivity and biological activity. The presence of the carbonitrile group also adds to its versatility in various chemical reactions.
Propriétés
Numéro CAS |
88346-55-8 |
|---|---|
Formule moléculaire |
C12H19N3 |
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
2,5-di(butan-2-yl)imidazole-1-carbonitrile |
InChI |
InChI=1S/C12H19N3/c1-5-9(3)11-7-14-12(10(4)6-2)15(11)8-13/h7,9-10H,5-6H2,1-4H3 |
Clé InChI |
ZMSUFWMRUPXEFH-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1=CN=C(N1C#N)C(C)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


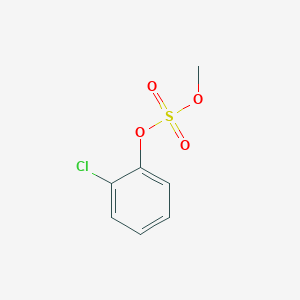
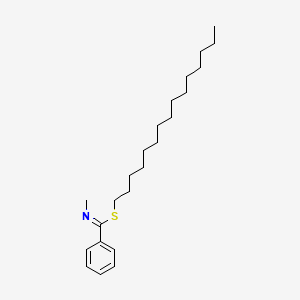
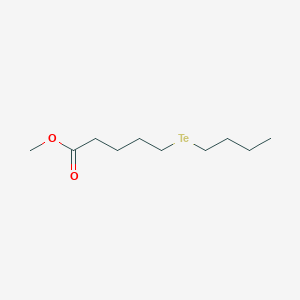
![3-{[(4-Chlorophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14380511.png)
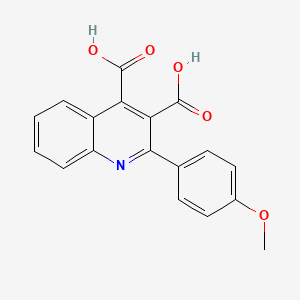
![3-[1-(1,3-Dithian-2-ylidene)ethyl]phenol](/img/structure/B14380518.png)

